Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction forms the ethyl ester derivative, which is then further reacted with cyclopropylmethylamine to introduce the cyclopropylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups on the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used[3][3].
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Similar structure but lacks the chloro and cyclopropylmethyl groups.
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylate: Similar but with different substituents on the pyrazole ring.
Uniqueness
Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-10(15)8-7(11)9(12)14(13-8)5-6-3-4-6/h6H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZYAJDGSGFFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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